molecular formula C8H16Cl2N4 B15112407 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine

Cat. No.: B15112407
M. Wt: 239.14 g/mol
InChI Key: ZAQIQEHSQOSBSX-UHFFFAOYSA-N
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Description

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with pyrrolidine under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions are conducted in the presence of a base and an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a pyrrolidine group.

    2-(1-methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a pyrrolidine group.

    N-[4-(1-methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}: More complex structure with additional functional groups.

Uniqueness

1-methyl-3-pyrrolidin-1-yl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-1-ylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c1-11-6-7(9)8(10-11)12-4-2-3-5-12;;/h6H,2-5,9H2,1H3;2*1H

InChI Key

ZAQIQEHSQOSBSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)N.Cl.Cl

Origin of Product

United States

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